(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. The compound features a piperidine ring, a pyridine ring with a trifluoromethyl group, and an enone moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Coupling Reaction: The piperidine and pyridine rings are coupled using a suitable linker, often involving a palladium-catalyzed cross-coupling reaction.
Formation of the Enone Moiety: The final step involves the formation of the enone moiety through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as converting the enone to an alcohol.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alcohols or alkanes.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the enone moiety can participate in covalent interactions with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(Pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
(E)-1-(4-((5-Methyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: The methyl group instead of trifluoromethyl alters its reactivity and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in (E)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one imparts unique electronic properties, enhancing its stability and binding interactions. This makes it distinct from other similar compounds and potentially more effective in its applications.
Properties
IUPAC Name |
(E)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-2-3-14(21)20-8-6-12(7-9-20)22-13-5-4-11(10-19-13)15(16,17)18/h2-5,10,12H,6-9H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIXQFWYJUOQMY-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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